Pyramidal vs. Planar Nitrogen Configuration: 13C NMR Comparative Evidence Across Ring Sizes
13C NMR spectroscopic investigation of N-benzoyl derivatives across ring sizes reveals that 1-benzoylaziridin-2-one and the analogous N-benzoylazetidine possess pyramidal nitrogen atoms in solution, whereas the N-benzoyl derivatives of pyrrolidine, piperidine, hexamethyleneimine, and heptamethyleneimine exhibit planar or near-planar nitrogen geometries [1]. This represents a qualitative yet structurally definitive differentiation point between the three- and four-membered ring derivatives and their larger homologues.
| Evidence Dimension | Nitrogen geometry in solution |
|---|---|
| Target Compound Data | Pyramidal nitrogen |
| Comparator Or Baseline | N-benzoylpyrrolidine, N-benzoylpiperidine, N-benzoylhexamethyleneimine, N-benzoylheptamethyleneimine: planar or near-planar nitrogen |
| Quantified Difference | Qualitative structural distinction; hybridization and geometry differ fundamentally |
| Conditions | Solution-state 13C NMR spectroscopy; CDCl3 solvent at ambient temperature |
Why This Matters
Pyramidal nitrogen geometry in the target compound alters electron density at the reactive carbonyl center and affects stereoelectronic control in nucleophilic attack, making it non-interchangeable with larger-ring N-benzoyl amides in synthetic or mechanistic studies.
- [1] Fong, C. W.; Grant, H. G. The effect of ring size in N-benzoyl saturated heterocyclic amides. Australian Journal of Chemistry, 1981, 34(11), 2307-2312. View Source
